Stearyl stearoyl stearate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

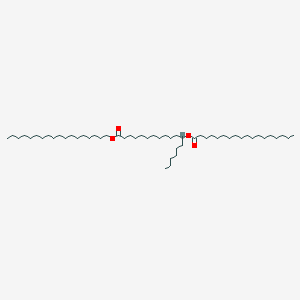

Stearyl stearoyl stearate is a useful research compound. Its molecular formula is C54H106O4 and its molecular weight is 819.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Food Preservation

Coating Agent for Fresh Produce

One significant application of stearyl stearoyl stearate is as a coating agent for fruits and vegetables. A study demonstrated that a coating solution of stearyl stearate significantly delayed the ripening of tomatoes. The coating was applied at a concentration of 2.00% w/v in diethyl ether and compared with chitosan coatings. The results indicated that the stearyl stearate coating reduced weight loss, maintained pH levels, preserved fruit firmness, and retained ascorbic acid concentration over a period of 15 days under controlled humidity conditions .

Mechanism of Action

The mechanism by which this compound extends shelf life involves creating a hydrophobic barrier that reduces moisture loss and gas exchange, thereby slowing down respiration rates in fruits. This property is crucial for maintaining the quality and extending the storage life of perishable produce.

Cosmetics and Personal Care Products

Skin Conditioning Agent

This compound functions as an occlusive skin-conditioning agent in various cosmetic formulations. It helps to enhance skin hydration by forming a protective barrier that minimizes water loss. Its use in formulations can range from moisturizers to sunscreens, where it contributes to texture and stability .

Viscosity Increasing Agent

In addition to its skin-conditioning properties, this compound also acts as a viscosity-increasing agent. This attribute is particularly beneficial in creams and lotions, where it helps achieve the desired consistency without compromising spreadability .

Pharmaceutical Applications

Drug Delivery Systems

Research has indicated potential applications of this compound in drug delivery systems, particularly in formulating lipid-based nanoparticles for targeted delivery. The compound's ability to form stable emulsions can enhance the bioavailability of hydrophobic drugs by improving their solubility in aqueous environments .

Stabilizer for Lipid Formulations

This compound can also stabilize lipid formulations used in pharmaceutical applications. Its emulsifying properties allow for the creation of stable oil-in-water emulsions that can encapsulate active pharmaceutical ingredients (APIs), enhancing their therapeutic efficacy while minimizing side effects.

Case Studies

化学反应分析

Key Reaction Parameters:

The reaction proceeds under nitrogen to prevent oxidation, with metal oxides offering higher selectivity and reduced equipment corrosion compared to traditional acid catalysts like H₂SO₄ . Post-reaction filtration removes residual catalysts, yielding a product with acid values <3 mg KOH/g .

Transesterification

In polymer formulations, stearyl stearoyl stearate undergoes transesterification with polyols or other esters to modify material properties. For example:

-

Reaction with eicosanol (C₂₀H₄₂O) at 215°C under vacuum produces branched esters with enhanced thermal stability .

-

Acid values drop from ~110 to ≤3 mg KOH/g after 7 hours, confirming ester bond rearrangement .

Hydrolysis and Stability

This compound resists hydrolysis under neutral conditions but degrades in acidic/basic environments:

Hydrolysis Data:

| Condition | Result | Source |

|---|---|---|

| Acidic (H₂SO₄) | Rapid cleavage to stearic acid + stearyl alcohol | |

| Basic (NaOH) | Saponification to sodium stearate | |

| Thermal Stability | Decomposes above 240°C (carbonization) |

Residual stearic acid (≤2.5%) and stearyl alcohol (≤5%) are typical by-products of incomplete synthesis .

Side Reactions and By-Products

-

Oxidation : Unsaturated impurities in raw materials can lead to peroxide formation at high temperatures, darkening the product .

-

Color Degradation : Catalyst concentrations >2% (e.g., H₂SO₄) accelerate carbonization, necessitating strict dosage control .

Effect of Molar Ratios on Ester Value :

| Molar Ratio (Lactic Acid : Stearic Acid) | Ester Value (mg KOH/g) |

|---|---|

| 1.6:1 | 158.4 |

| 1.8:1 | 174.1 |

| 1.9:1 | 184.9 (exceeds limit) |

Optimal ratios balance ester yield and product specifications (e.g., ester values of 135–180 mg KOH/g) .

Functional Derivatives

This compound derivatives include:

属性

CAS 编号 |

54684-78-5 |

|---|---|

分子式 |

C54H106O4 |

分子量 |

819.4 g/mol |

IUPAC 名称 |

octadecyl 12-octadecanoyloxyoctadecanoate |

InChI |

InChI=1S/C54H106O4/c1-4-7-10-13-15-17-19-21-23-25-27-29-33-37-41-46-51-57-53(55)49-44-39-35-32-31-34-38-43-48-52(47-42-12-9-6-3)58-54(56)50-45-40-36-30-28-26-24-22-20-18-16-14-11-8-5-2/h52H,4-51H2,1-3H3 |

InChI 键 |

QGWQWPPETFBXNT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

Key on ui other cas no. |

54684-78-5 |

物理描述 |

PelletsLargeCrystals |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。